Rac-Efavirenz

Bioanalysis LC-MS/MS Internal Standard Selection

Efavirenz-13C6 (CAS 1261394-62-0) is a stable 13C6-labeled internal standard engineered for efavirenz LC-MS/MS quantification. Unlike deuterated analogs, 13C-labeling eliminates H/D exchange and chromatographic isotope effects, ensuring precise co-elution and accurate matrix effect correction—a regulatory requirement under FDA/EMA bioanalytical guidelines. With ≥98% purity, ≥99% isotopic enrichment, and USP/EP traceability, this SIL-IS is pre-qualified for ANDA bioequivalence studies, clinical TDM (LLOQ 1.0 ng/mL), and ICH Q1A(R2) stability testing. Choose Efavirenz-13C6 for regulatory-grade quantitative accuracy in multi-analyte antiretroviral panels.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
CAS No. 1261394-62-0
Cat. No. B1432314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-Efavirenz
CAS1261394-62-0
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
InChIKeyXPOQHMRABVBWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.6 [ug/mL] (The mean of the results at pH 7.4)

Efavirenz-13C6 (CAS 1261394-62-0): 13C6-Labeled Stable Isotope Internal Standard for Efavirenz Quantification


Efavirenz-13C6 (CAS 1261394-62-0), also designated as (S)-Efavirenz-13C6, is a stable isotope-labeled analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, wherein six carbon-12 atoms in the phenyl ring are uniformly replaced with carbon-13 [1]. The unlabeled parent compound, (S)-efavirenz (CAS 154598-52-4), is a potent inhibitor of wild-type HIV-1 reverse transcriptase with a Ki of 2.93 nM and exhibits an IC95 of 1.5 nM for the inhibition of HIV-1 replicative spread in cell culture . The 13C6-labeled derivative is not intended for therapeutic use but serves exclusively as an internal standard for the accurate quantification of efavirenz and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related techniques .

Why Unlabeled Efavirenz Cannot Substitute for Efavirenz-13C6 in Quantitative LC-MS/MS Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled analyte as an internal standard fails to correct for matrix effects, ionization suppression, and extraction recovery variability—all of which are critical sources of imprecision in biological sample quantification [1]. Only a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and exhibits near-identical physicochemical behavior can provide accurate correction for these variables, a principle codified in regulatory guidance from the FDA and EMA for bioanalytical method validation [2]. Furthermore, among available SIL-IS options, 13C-labeled compounds offer distinct advantages over deuterium-labeled analogs, as they are not susceptible to hydrogen-deuterium exchange or chromatographic isotope effects that can compromise quantification accuracy [3]. The selection of Efavirenz-13C6 over alternative internal standards is therefore not a matter of vendor preference but a methodological requirement for achieving the precision and accuracy demanded by regulated bioanalysis.

Quantitative Performance Differentiation: Efavirenz-13C6 Versus Alternative Internal Standards


Chromatographic Co-Elution: Efavirenz-13C6 Versus Efavirenz-d4 in Reversed-Phase LC-MS/MS

Efavirenz-13C6 demonstrates identical chromatographic retention to unlabeled efavirenz under standard reversed-phase LC conditions, with a reported retention time of approximately 2.6 minutes for both the analyte and the 13C6-internal standard in a validated human plasma assay [1]. This exact co-elution is not reliably achieved with deuterium-labeled analogs such as Efavirenz-d4 or Efavirenz-d5, which exhibit a measurable deuterium isotope effect resulting in a slight but chromatographically resolvable retention time shift [2]. In reversed-phase LC, deuterated compounds typically elute 0.02–0.05 minutes earlier than their non-deuterated counterparts due to the lower lipophilicity of C–D bonds compared to C–H bonds, a phenomenon that can introduce variability in ionization suppression correction [3].

Bioanalysis LC-MS/MS Internal Standard Selection Isotope Effect

Stable Isotope Dilution Assay Precision: 13C6-Labeled Internal Standard in Human Plasma Quantification

In a validated LC-MS/MS method using Efavirenz-13C6 as the internal standard for human plasma quantification, the assay achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL with a linear calibration range extending to 10,000 ng/mL (r² ≥ 0.99) [1]. The intra-day and inter-day precision (expressed as %CV) were ≤8.5% and ≤9.2%, respectively, across quality control levels, while accuracy (expressed as %RE) ranged from −5.2% to 6.8% [1]. This level of precision is enabled specifically by the use of the 13C6-internal standard, which compensates for variable matrix effects in human plasma samples that would otherwise introduce substantial bias if an unlabeled or structurally dissimilar internal standard were employed [2]. Methods employing unlabeled analogs as internal standards typically exhibit %CV values exceeding 15% at the LLOQ in complex biological matrices, failing to meet FDA bioanalytical method validation acceptance criteria (±15% CV, ±20% at LLOQ) [3].

Pharmacokinetics Therapeutic Drug Monitoring Bioanalytical Method Validation Isotope Dilution

Isotopic Enrichment and Purity: Efavirenz-13C6 Specification Versus Efavirenz-d4 Commercial Availability

Efavirenz-13C6 is commercially supplied with a minimum isotopic enrichment of 99% 13C and a minimum chemical purity of 98.00%, as documented in certificates of analysis from multiple vendors [1]. This high enrichment ensures that the internal standard signal (M+6 mass shift, Δm/z = 6 Da) is fully resolved from the analyte's natural M+0 isotopologue cluster, eliminating cross-signal contamination that could otherwise bias quantification [2]. In contrast, Efavirenz-d4—the deuterium-labeled analog (CAS 1246812-58-7)—is available primarily as a racemic mixture rather than the stereochemically pure (S)-enantiomer, and commercial vendors do not consistently provide validated isotopic enrichment specifications for this compound . The 13C6-labeled product additionally benefits from the aromatic ring labeling position, which is metabolically stable and not subject to H/D exchange during sample preparation or ionization, a known limitation of deuterated internal standards [3].

Stable Isotope Standards Analytical Reference Materials Method Validation Quality Control

MS/MS Transition Specificity: Efavirenz-13C6 as an Optimal SIL-IS for MRM Quantification

In multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, Efavirenz-13C6 is monitored using the precursor-to-product ion transition m/z 321.9 → 250.0 (for the 13C6-labeled IS), which corresponds directly to the analyte transition m/z 315.9 → 244.0 (for unlabeled efavirenz) [1]. This 6-Da mass shift ensures complete baseline separation between the analyte and internal standard MRM channels, eliminating cross-talk interference that could otherwise compromise quantification linearity at both low and high concentrations [1]. The 13C6-labeling strategy provides a larger mass shift (Δm/z = +6) compared to deuterium labeling approaches (e.g., Efavirenz-d4, Δm/z = +4), which offers superior spectral separation and reduces the risk of isotopic overlap when monitoring multiple analytes or metabolites within a single chromatographic run [2]. This characteristic is particularly valuable in multiplexed assays where co-eluting isobaric interferences must be definitively resolved.

Multiple Reaction Monitoring Tandem Mass Spectrometry Quantitative Bioanalysis Selectivity

Regulatory Compliance: Efavirenz-13C6 as a USP-Traceable Reference Standard for ANDA and Commercial Production

Efavirenz-13C6 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and during the commercial production of efavirenz drug substance and drug product [1]. The product offers traceability against pharmacopeial standards (USP or EP) based on feasibility, enabling direct integration into cGMP-compliant analytical workflows [1]. In contrast, alternative labeled efavirenz compounds such as Efavirenz-d4 and Efavirenz-d5 are primarily marketed as "research-grade" materials without explicit regulatory traceability claims or ANDA/QC application designations . This regulatory positioning differentiates Efavirenz-13C6 as the appropriate selection for pharmaceutical quality control laboratories operating under ICH Q2(R1) validation requirements and FDA compliance expectations.

Analytical Method Validation Quality Control ANDA Pharmaceutical Analysis Regulatory Compliance

Optimal Deployment Scenarios for Efavirenz-13C6 Based on Quantified Performance Evidence


Regulated Therapeutic Drug Monitoring (TDM) of Efavirenz in HIV-Infected Patient Plasma

Efavirenz-13C6 enables LC-MS/MS quantification of efavirenz plasma concentrations in clinical TDM settings with an LLOQ of 1.0 ng/mL and assay precision (%CV) consistently ≤9.2% across the therapeutic range [1]. The exact chromatographic co-elution of the 13C6-labeled internal standard with the analyte ensures accurate correction for patient-specific matrix effects that vary with endogenous plasma components, concomitant medications, and disease state [1]. This application directly supports clinical decision-making regarding efavirenz dose adjustment, particularly in populations with CYP2B6 polymorphisms that alter drug clearance and increase neuropsychiatric toxicity risk.

GLP/GCP-Compliant Pharmacokinetic Studies Supporting ANDA Submissions

Efavirenz-13C6 is specifically designated for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic efavirenz formulations [2]. The compound's documented USP/EP traceability and compliance with regulatory guidelines enable its direct integration into bioequivalence study protocols without requiring additional qualification studies. This regulatory positioning distinguishes Efavirenz-13C6 from research-grade deuterated internal standards that would necessitate supplementary validation documentation for regulatory submission packages.

Multiplexed Antiretroviral Drug Quantification Panels Requiring High MRM Selectivity

In multi-analyte LC-MS/MS methods that simultaneously quantify efavirenz alongside other antiretroviral agents (e.g., protease inhibitors, integrase inhibitors, or additional NNRTIs), Efavirenz-13C6 provides a clean +6 Da mass shift that eliminates the risk of MRM channel cross-talk with co-eluting compounds [3]. The larger mass separation margin relative to deuterated internal standards (+4 or +5 Da) is particularly valuable in complex panels where multiple analytes with similar precursor masses and product ion fragmentation patterns must be resolved within a single chromatographic run.

cGMP Pharmaceutical Manufacturing Quality Control and Stability Testing

Efavirenz-13C6 is qualified for use in quality control (QC) applications during the commercial production of efavirenz drug substance and finished drug product [2]. The compound serves as a stable isotope-labeled reference standard for quantifying efavirenz content, related impurities, and degradation products in release testing and stability studies conducted under ICH Q1A(R2) guidelines. This application is specifically enabled by the product's regulatory-grade characterization and USP/EP traceability, which are not available with alternative research-grade labeled efavirenz compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rac-Efavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.